molecular formula C9H8N4O3 B12689868 Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- CAS No. 27315-02-2

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-

Cat. No.: B12689868
CAS No.: 27315-02-2
M. Wt: 220.18 g/mol
InChI Key: ULTDSZYCFJIPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-: is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- typically involves the oxidative cyclization of amidrazones. This process can be carried out using atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The starting amidrazones can be obtained from amides via intermediate imidoyl chlorides .

Industrial Production Methods: While specific industrial production methods for Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzotriazine ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzotriazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of amidrazones leads to the formation of benzotriazinyl radicals .

Scientific Research Applications

Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, benzotriazine derivatives are known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients .

Comparison with Similar Compounds

    1,2,4-Benzotriazine: A parent compound with a similar core structure.

    1,4-Dihydro-1,2,4-benzotriazin-4-yl radicals:

Uniqueness: Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- is unique due to its specific functional groups and the resulting properties

Properties

CAS No.

27315-02-2

Molecular Formula

C9H8N4O3

Molecular Weight

220.18 g/mol

IUPAC Name

N-(1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-yl)acetamide

InChI

InChI=1S/C9H8N4O3/c1-6(14)10-9-11-13(16)8-5-3-2-4-7(8)12(9)15/h2-5H,1H3,(H,10,11,14)

InChI Key

ULTDSZYCFJIPJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.